3-Hydroxypyridine 1-oxide
CAS No.: 6602-28-4
Cat. No.: VC21325156
Molecular Formula: C5H5NO2
Molecular Weight: 111.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6602-28-4 |
---|---|
Molecular Formula | C5H5NO2 |
Molecular Weight | 111.1 g/mol |
IUPAC Name | 1-oxidopyridin-1-ium-3-ol |
Standard InChI | InChI=1S/C5H5NO2/c7-5-2-1-3-6(8)4-5/h1-4,7H |
Standard InChI Key | YMEZKRMAPQIBQH-UHFFFAOYSA-N |
SMILES | C1=CC(=C[N+](=C1)[O-])O |
Canonical SMILES | C1=CC(=C[N+](=C1)[O-])O |
Melting Point | 191.0 °C |
Introduction
Chemical Properties and Structure
3-Hydroxypyridine 1-oxide has a molecular formula of C5H5NO2 with a molecular weight of 111.10 g/mol . The exact molecular weight reported in some databases is 111.0987 g/mol . The structure consists of a six-membered heterocyclic ring containing five carbon atoms and one nitrogen atom, with the nitrogen carrying a positive charge that is balanced by the negative charge on the oxygen atom bonded to it, effectively forming an inner salt structure .
The chemical structure can be represented by the SMILES notation: OC1=CC=CNH++[CH-]1 . For database identification purposes, the compound has been assigned the InChIKey YMEZKRMAPQIBQH-UHFFFAOYSA-N . This standardized identifier allows for unambiguous reference to the compound across various chemical databases and literature sources.
From a structural chemistry perspective, 3-Hydroxypyridine 1-oxide represents an interesting example of a compound containing both a phenolic hydroxyl group and an N-oxide functionality. These structural features contribute to the compound's ability to participate in hydrogen bonding, both as a donor (through the hydroxyl group) and as an acceptor (through the N-oxide group).
Physical Properties
The physical properties of 3-Hydroxypyridine 1-oxide provide important insights into its behavior in various environments and its potential applications. These properties are summarized in the comprehensive table below:
The negative log partition coefficient (log P = -0.61) indicates that the compound is more soluble in water than in octanol, suggesting significant hydrophilic properties . This hydrophilicity can be attributed to the presence of both the hydroxyl group and the N-oxide functionality, which can form hydrogen bonds with water molecules. This property has important implications for the compound's potential applications in aqueous environments, such as biological systems or water-based chemical processes.
The relatively high melting point (191°C) suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding networks formed between molecules through the hydroxyl and N-oxide groups .
3-Hydroxypyridine 1-oxide can be identified and characterized through various analytical techniques. The compound is registered in chemical databases with CAS Registry Number 6602-28-4 and is referenced using its unique InChIKey YMEZKRMAPQIBQH-UHFFFAOYSA-N .
The compound is known by several alternative names in scientific literature and chemical databases:
These alternative nomenclatures are essential for comprehensive literature searches and database queries when researching this compound. Information about 3-Hydroxypyridine 1-oxide can be found in established chemical databases including the NIST Chemistry WebBook and ChemSpider, as indicated by the links provided in the search results .
Analytical techniques commonly employed to characterize such compounds include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography. These techniques provide valuable information about the compound's structure, purity, and physical properties.
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